1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a thiophene ring, and a tetrahydropyran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2-(5-methylthiophen-2-yl)ethanol, through the reaction of 5-methylthiophene with ethylene oxide under basic conditions.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Urea Formation: The final step involves the reaction of the methoxylated intermediate with tetrahydro-2H-pyran-4-yl isocyanate to form the desired urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may affect the urea moiety or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives, amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction pathways where thiophene derivatives are known to play a role.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-2-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Similar structure but with a phenyl group instead of a thiophene ring.
1-(2-Methoxy-2-(4-methylphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Contains a methylphenyl group instead of a methylthiophene ring.
Uniqueness
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a urea moiety, which is significant in drug design for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of similar urea derivatives against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.39±0.10μM against A549 lung cancer cells and 3.90±0.33μM against HCT-116 colorectal cancer cells, indicating potent inhibitory activity comparable to established drugs like sorafenib .
Table 1: Antiproliferative Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 2.39 ± 0.10 |
Compound A | HCT-116 | 3.90 ± 0.33 |
Sorafenib | A549 | 2.12 ± 0.18 |
Sorafenib | HCT-116 | 2.25 ± 0.71 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways critical for cancer cell proliferation. The Raf/MEK/ERK pathway is notably affected by these compounds, leading to reduced cell viability and proliferation in cancer cells .
Molecular docking studies have shown that the urea structure can interact with key residues in target proteins such as BRAF, facilitating the formation of hydrogen bonds that stabilize the interaction and enhance inhibitory effects .
Case Studies
In a comparative study on various diaryl urea derivatives, several compounds were synthesized and evaluated for their biological activity. The results indicated that modifications to the urea moiety significantly influenced the biological profile, suggesting that structural optimization could lead to more effective anticancer agents .
Study Findings
- Compound Synthesis : Derivatives were synthesized using a molecular hybridization strategy.
- In Vitro Evaluation : The antiproliferative activities were assessed using the MTT assay across multiple cancer cell lines.
- Results : Most derivatives exhibited significant activity against selected cancer lines, with some showing selectivity towards certain types of cancer.
Properties
IUPAC Name |
1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10-3-4-13(20-10)12(18-2)9-15-14(17)16-11-5-7-19-8-6-11/h3-4,11-12H,5-9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPSGKMYUYSSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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